2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one involves several steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene. The mixture is heated to the boiling point (130°C) for 9 hours. After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate. The resulting product is extracted with chloroform, dried, and crystallized from ethanol to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and extraction helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced piperazine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine receptor agonist properties. It is also studied for its potential in treating other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by acting as a dopamine receptor agonist. It primarily targets the D2 and D3 dopamine receptors, stimulating dopaminergic activity in the brain. This leads to improved motor function and reduced symptoms in patients with Parkinson’s disease. The compound also exhibits antagonistic properties at α2-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one is unique due to its dual action as a dopamine receptor agonist and α2-adrenergic receptor antagonist. This dual mechanism enhances its therapeutic efficacy and provides a broader range of pharmacological effects compared to other dopamine agonists .
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H24N4O3/c1-2-3-15-11-18(24)21-19(20-15)23-8-6-22(7-9-23)12-14-4-5-16-17(10-14)26-13-25-16/h4-5,10-11H,2-3,6-9,12-13H2,1H3,(H,20,21,24) |
InChI Key |
LCMZFYZAPALYTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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